molecular formula C11H15NO6P- B14719131 2-Methylbutan-2-yl 4-nitrophenyl phosphate CAS No. 13062-15-2

2-Methylbutan-2-yl 4-nitrophenyl phosphate

Cat. No.: B14719131
CAS No.: 13062-15-2
M. Wt: 288.21 g/mol
InChI Key: PUJJMNXQQDTYDE-UHFFFAOYSA-M
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Description

2-Methylbutan-2-yl 4-nitrophenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a phosphate group esterified with a 4-nitrophenyl group and a 2-methylbutan-2-yl group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutan-2-yl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-methylbutan-2-ol in the presence of a phosphorylating agent. Common phosphorylating agents include phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-2-yl 4-nitrophenyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-nitrophenol and 2-methylbutan-2-ol.

    Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

Major Products

    Hydrolysis: 4-Nitrophenol and 2-Methylbutan-2-ol.

    Substitution: Substituted phenyl phosphates.

    Reduction: 2-Methylbutan-2-yl 4-aminophenyl phosphate.

Scientific Research Applications

2-Methylbutan-2-yl 4-nitrophenyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a model compound for studying drug metabolism.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbutan-2-yl 4-nitrophenyl phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, while the nitro group can undergo reduction or substitution. These interactions can affect biological pathways and molecular functions, making the compound useful for studying enzyme mechanisms and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutan-2-yl 4-aminophenyl phosphate: Similar structure but with an amino group instead of a nitro group.

    2-Methylbutan-2-yl phenyl phosphate: Lacks the nitro group on the phenyl ring.

    4-Nitrophenyl phosphate: Contains only the nitrophenyl phosphate moiety without the 2-methylbutan-2-yl group.

Uniqueness

2-Methylbutan-2-yl 4-nitrophenyl phosphate is unique due to the combination of the 2-methylbutan-2-yl group and the 4-nitrophenyl phosphate moiety. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

13062-15-2

Molecular Formula

C11H15NO6P-

Molecular Weight

288.21 g/mol

IUPAC Name

2-methylbutan-2-yl (4-nitrophenyl) phosphate

InChI

InChI=1S/C11H16NO6P/c1-4-11(2,3)18-19(15,16)17-10-7-5-9(6-8-10)12(13)14/h5-8H,4H2,1-3H3,(H,15,16)/p-1

InChI Key

PUJJMNXQQDTYDE-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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